(5-Carboxypentyl)triphenylphosphoniumbromid

Übersicht

Beschreibung

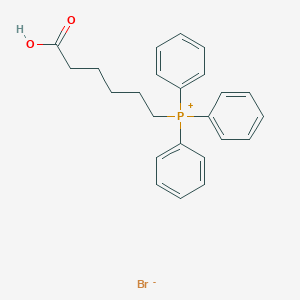

(5-Carboxypentyl)triphenylphosphonium bromide, also known as CPT-Br, is a synthetic organic compound used in a variety of scientific applications. CPT-Br is a quaternary ammonium salt, composed of a triphenylphosphonium cation and a bromide anion. It is a colorless solid that is soluble in many organic solvents, making it a useful reagent in organic synthesis. CPT-Br has also been used in a variety of scientific research applications, including in cell biology, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Inhibitor der Protein-Tyrosin-Phosphatase 1B

Diese Verbindung wird zur Herstellung von Inhibitoren für die Protein-Tyrosin-Phosphatase 1B verwendet . Diese Inhibitoren werden derzeit für die Behandlung von Diabetes und Fettleibigkeit erforscht . Die Hemmung der Protein-Tyrosin-Phosphatase 1B kann die Insulinsignalisierung verstärken, was möglicherweise bei der Behandlung von Diabetes und Fettleibigkeit helfen könnte.

Synthese von Folat-Rezeptor-spezifischen Glycinamid-Ribonukleotid-Formyltransferase-Inhibitoren

“(5-Carboxypentyl)triphenylphosphoniumbromid” wird bei der Synthese von Folat-Rezeptor-spezifischen Glycinamid-Ribonukleotid-Formyltransferase-Inhibitoren verwendet . Diese Inhibitoren haben eine Antitumoraktivität gezeigt , was sie zu einem potenziellen Kandidaten für die Krebsbehandlungsforschung macht.

Herstellung von Peptid-Nukleinsäuren (PNA)

Diese Verbindung wird auch zur Herstellung von Peptid-Nukleinsäuren (PNA) mit hoher spezifischer Aktivität verwendet . PNAs sind synthetische Polymere, die die Eigenschaften von DNA oder RNA nachahmen, und sie haben potenzielle Anwendungen in der genetischen Diagnostik, Forschung und Therapie.

Safety and Hazards

This compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Wirkmechanismus

Target of Action

It is commonly used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is incorporated into.

Mode of Action

It is often used as a nucleophilic reagent, catalyst, and ligand in organic synthesis reactions . This suggests that it may interact with its targets through nucleophilic substitution or other chemical reactions, leading to changes in the chemical structure and properties of the target molecules.

Action Environment

It is known to be hygroscopic , indicating that moisture in the environment could potentially affect its stability.

Biochemische Analyse

Biochemical Properties

The specific biochemical properties of (5-Carboxypentyl)triphenylphosphonium bromide are not widely documented in the literature. It is known to be used as a reactant in the synthesis of inhibitors of protein tyrosine phosphatase 1B . This suggests that it may interact with enzymes such as protein tyrosine phosphatase 1B in biochemical reactions.

Cellular Effects

The specific cellular effects of (5-Carboxypentyl)triphenylphosphonium bromide are not widely documented in the literature. Given its role in the synthesis of inhibitors of protein tyrosine phosphatase 1B, it may influence cell function by modulating the activity of this enzyme .

Molecular Mechanism

The molecular mechanism of action of (5-Carboxypentyl)triphenylphosphonium bromide is not widely documented in the literature. It is known to be used in the synthesis of inhibitors of protein tyrosine phosphatase 1B , suggesting that it may exert its effects at the molecular level by interacting with this enzyme.

Temporal Effects in Laboratory Settings

The temporal effects of (5-Carboxypentyl)triphenylphosphonium bromide in laboratory settings are not widely documented in the literature. It is known to be hygroscopic , indicating that it may absorb moisture over time, which could potentially affect its stability and degradation.

Eigenschaften

IUPAC Name |

5-carboxypentyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25O2P.BrH/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18H,4,11-12,19-20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWYRPZTZSWLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381364 | |

| Record name | (5-Carboxypentyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50889-29-7 | |

| Record name | Phosphonium, (5-carboxypentyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50889-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Carboxypentyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is (5-Carboxypentyl)(triphenyl)phosphonium bromide used in mitochondria-targeted drug delivery systems?

A: (5-Carboxypentyl)(triphenyl)phosphonium bromide exhibits a strong affinity for mitochondria. This is due to its positively charged triphenylphosphonium group, which facilitates its passage through the negatively charged mitochondrial membrane potential. [] This characteristic makes it an ideal candidate for delivering therapeutic agents specifically to mitochondria, potentially enhancing the efficacy of cancer treatments. []

Q2: How does incorporating (5-Carboxypentyl)(triphenyl)phosphonium bromide into a drug delivery system impact its efficacy against cancer cells?

A: Research suggests that utilizing (5-Carboxypentyl)(triphenyl)phosphonium bromide to target mitochondria with chemotherapeutic agents like Gemcitabine can significantly improve their effectiveness. [] By delivering the drug directly to mitochondria, this targeted approach can enhance drug uptake and potentially overcome resistance mechanisms associated with traditional chemotherapy. [] This strategy holds promise for improving cancer treatment outcomes by increasing drug efficacy and potentially minimizing off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![(3aR,6aS)-3-Methylidenehexahydrofuro[2,3-b]furan](/img/structure/B23795.png)

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)

![1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione](/img/structure/B23806.png)